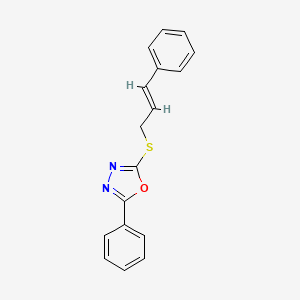

2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole

Description

Contemporary Significance of the 1,3,4-Oxadiazole (B1194373) Scaffold in Chemical Biology and Medicinal Chemistry

The 1,3,4-oxadiazole nucleus is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to parent molecules. This has led to its incorporation into a wide array of biologically active compounds. nih.govnih.gov Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. ajrconline.orgijpsnonline.com

The versatility of the 1,3,4-oxadiazole ring allows for substitution at the 2 and 5 positions, enabling the synthesis of large libraries of compounds for screening against various biological targets. nih.govnih.gov This has made the scaffold a focal point in the search for new therapeutic agents. researchgate.net For instance, certain 1,3,4-oxadiazole derivatives have been investigated for their potential to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes.

Rationale and Academic Imperatives for Investigating 2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole

The academic impetus for the synthesis and investigation of this compound stems from the principle of molecular hybridization. This approach involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced or novel biological activities. In this specific molecule, the well-established 1,3,4-oxadiazole core is appended with a cinnamyl group via a thioether linkage.

Overview of Research Scope and Foundational Literature Pertaining to this compound

The foundational literature for this compound is primarily situated within broader studies on the synthesis and biological evaluation of new series of 1,3,4-oxadiazole derivatives. Research in this area has focused on the synthesis of libraries of 2,5-disubstituted 1,3,4-oxadiazoles to explore their structure-activity relationships.

A key study in this context describes the synthesis of a series of 2-cinnamyl-5-substituted-1,3,4-oxadiazoles, including the phenyl-substituted variant. researchgate.netrdd.edu.iq The primary scope of this research was to synthesize these novel compounds and to screen them for their antibacterial activity against a panel of pathogenic bacteria. researchgate.netrdd.edu.iq While dedicated research focusing solely on this compound is limited, these foundational studies provide the initial data on its synthesis and biological potential.

The antibacterial screening of 2-cinnamyl-5-phenyl-1,3,4-oxadiazole has been reported against several bacterial strains. The following table summarizes the available data on its antibacterial activity.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Data Not Available |

| Staphylococcus aureus | Data Not Available |

| Salmonella typhi | Data Not Available |

| Pseudomonas aeruginosa | Data Not Available |

The specific zones of inhibition or minimum inhibitory concentration (MIC) values for this compound were not detailed in the available literature, which tested a series of related compounds. researchgate.netrdd.edu.iq

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-3-8-14(9-4-1)10-7-13-21-17-19-18-16(20-17)15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQAGQYZDJDWAG-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cinnamylthio 5 Phenyl 1,3,4 Oxadiazole Derivatives

Classical and Contemporary Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Core Structures

The construction of the 1,3,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with numerous methods available. These can be broadly categorized into cyclization reactions of open-chain precursors and various condensation strategies.

Cyclization Reactions of Acylthiosemicarbazides

A prominent and versatile method for the synthesis of 2-amino-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of acylthiosemicarbazides. jchemrev.comluxembourg-bio.com These precursors are typically prepared by the reaction of an acyl hydrazide with an isothiocyanate. luxembourg-bio.com The subsequent cyclization is an oxidative process that eliminates hydrogen sulfide. Various oxidizing agents have been employed to facilitate this transformation, each with its own advantages.

Common oxidizing agents include:

Iodine in the presence of a base: This is a classic and effective method for achieving cyclodesulfurization. jchemrev.com

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is considered an efficient and safe oxidizing agent, suitable for larger-scale syntheses where other agents may be impractical. jchemrev.com

Potassium iodate: This reagent provides a useful method for the synthesis of 2-acylamino-1,3,4-oxadiazoles in an aqueous medium.

Tosyl chloride/pyridine: This combination can also be used to effect the cyclization of thiosemicarbazides. jchemrev.com

While this route is highly effective for producing 2-amino or 2-acylamino-1,3,4-oxadiazoles, the synthesis of the target compound, 2-(cinnamylthio)-5-phenyl-1,3,4-oxadiazole, typically proceeds through a 2-mercapto intermediate, which is then alkylated. The synthesis of this crucial intermediate, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), involves the reaction of benzohydrazide (B10538) with carbon disulfide in a basic medium, followed by acidification. jchemrev.comresearchgate.net

Condensation and Dehydrative Cyclization Strategies

The direct condensation of carboxylic acids or their derivatives with hydrazides, followed by dehydrative cyclization of the resulting 1,2-diacylhydrazine intermediate, is one of the most fundamental approaches to forming the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govnih.gov

Key features of this strategy include:

Starting Materials: A carboxylic acid (or its corresponding acid chloride or ester) and a hydrazide are the primary reactants. For the synthesis of a symmetrical oxadiazole, two equivalents of a hydrazide can be reacted with a dicarboxylic acid derivative.

Dehydrating Agents: The crucial cyclization step involves the removal of a molecule of water. This is often achieved using strong dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid. nih.govresearchgate.net

One-Pot Procedures: Modern variations of this method often employ one-pot procedures where the initial acylation and subsequent cyclization occur sequentially in the same reaction vessel, improving efficiency. nih.gov Microwave-assisted synthesis has also been shown to accelerate these reactions. jchemrev.com

For the specific synthesis of a precursor to our target molecule, benzohydrazide would be acylated with a suitable reagent, and the resulting diacylhydrazine would then be cyclized. However, for the introduction of a sulfur atom at the 2-position, the acylthiosemicarbazide route or reaction with carbon disulfide is more direct.

Synthesis of Thioether Derivatives: Specific Focus on the Cinnamylthio Moiety

The introduction of the cinnamylthio group onto the 5-phenyl-1,3,4-oxadiazole core is typically achieved through the S-alkylation of a 2-mercapto-1,3,4-oxadiazole precursor. This precursor exists in a thiol-thione tautomeric equilibrium, with the thione form often predominating in the solid state. jchemrev.combingol.edu.tr

Alkylation and Arylation of 2-Mercapto-1,3,4-Oxadiazoles

The most direct and widely used method for the synthesis of 2-(alkylthio)-1,3,4-oxadiazoles is the nucleophilic substitution reaction between the corresponding 2-mercapto-1,3,4-oxadiazole and an alkyl halide. nih.gov

For the synthesis of this compound, the reaction would proceed as follows:

Deprotonation: The 5-phenyl-1,3,4-oxadiazole-2-thiol is treated with a suitable base to generate the more nucleophilic thiolate anion. Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium ethoxide in an alcoholic solvent.

Alkylation: The resulting thiolate is then reacted with cinnamyl bromide or cinnamyl chloride. The thiolate anion acts as a nucleophile, displacing the halide from the cinnamyl group to form the desired thioether linkage.

The reaction is typically carried out in a polar aprotic solvent such as ethanol, dimethylformamide (DMF), or acetone (B3395972) at room or elevated temperatures. The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov

Electrocatalytic Approaches for the Formation of 2,5-Disubstituted 1,3,4-Oxadiazoles

Electrosynthesis is emerging as a powerful and environmentally benign tool in organic chemistry. For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, electrocatalytic methods offer an alternative to conventional chemical oxidants. One such approach involves the one-step synthesis from readily available aldehydes and hydrazides under electrocatalytic conditions. sioc-journal.cn While this method is primarily for forming the oxadiazole ring itself and not directly for introducing the thioether group, it represents a contemporary strategy for accessing the core structure. The direct electrosynthesis of thioether derivatives is a less common but developing area of research.

Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

The confirmation of the structure of this compound and its intermediates relies on a combination of modern spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For the target molecule, characteristic absorption bands would be expected for:

C=N stretching of the oxadiazole ring (around 1630-1650 cm⁻¹).

C-O-C stretching of the oxadiazole ring (around 1088-1250 cm⁻¹). nih.gov

Aromatic C=C stretching (around 1450-1600 cm⁻¹).

C-H bonds of the aromatic rings and the cinnamyl group.

The disappearance of the S-H stretching band (around 2550-2600 cm⁻¹) from the 2-mercapto precursor is a key indicator of successful S-alkylation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for detailed structural analysis.

¹H NMR: The proton NMR spectrum would provide distinct signals for the protons of the phenyl and cinnamyl groups. The aromatic protons would typically appear as multiplets in the range of δ 7.0-8.0 ppm. The protons of the cinnamyl group would show characteristic signals for the methylene (B1212753) group adjacent to the sulfur atom (S-CH₂) and the vinyl protons (-CH=CH-), with their specific chemical shifts and coupling constants confirming the geometry of the double bond. nih.gov

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the oxadiazole ring (typically in the range of δ 160-165 ppm for C-2 and C-5). nih.govmdpi.com Resonances for the carbons of the phenyl and cinnamyl groups would also be present, further confirming the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of this compound. nih.gov

The following table summarizes the expected analytical data for the target compound based on literature values for similar structures.

| Technique | Expected Data |

| **IR (cm⁻¹) ** | ~1640 (C=N), ~1240 (C-O-C), ~1580 (Aromatic C=C) |

| ¹H NMR (ppm) | Aromatic protons (~7.4-8.0, m), Vinylic protons (~6.2-6.8, m), Methylene protons (S-CH₂, ~4.2, d) |

| ¹³C NMR (ppm) | Oxadiazole carbons (~164-166), Aromatic and vinylic carbons (~115-140), Methylene carbon (~38) |

| MS (m/z) | Molecular ion peak corresponding to the molecular formula C₁₇H₁₄N₂OS |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a premier tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the cinnamyl and phenyl moieties. The protons of the phenyl ring attached to the oxadiazole core would typically appear as a multiplet in the aromatic region (δ 7.5-8.1 ppm). The cinnamyl group presents a more complex pattern: the phenyl protons of this group would resonate slightly upfield in the aromatic region (δ 7.2-7.4 ppm). The vinylic protons (–CH=CH–) would produce a pair of doublets, with the proton adjacent to the phenyl group appearing further downfield due to deshielding. The methylene protons (–S-CH₂–) are particularly diagnostic, anticipated to appear as a doublet around δ 4.2-4.6 ppm, a chemical shift influenced by the adjacent sulfur atom and the double bond. For a structural analog, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the methylene protons (-CH₂-) were observed as a singlet at δ 4.54 ppm. uzh.ch

¹³C NMR: The carbon spectrum provides complementary information. The two carbons of the 1,3,4-oxadiazole ring are expected at the lower field end of the spectrum, typically between δ 160-166 ppm. uzh.chnih.gov The carbons of the two phenyl rings and the vinyl group will appear in the δ 120-140 ppm range. The methylene carbon (–S-CH₂–), being attached to sulfur, is predicted to have a signal around δ 35-40 ppm. uzh.chnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ)

| Group | Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Phenyl-Oxadiazole | Aromatic C-H | 7.50 - 8.10 (m) | 124.0 - 132.0 |

| Cinnamyl Phenyl | Aromatic C-H | 7.20 - 7.40 (m) | 126.0 - 136.0 |

| Cinnamyl Alkene | =CH-Ph | 6.50 - 6.70 (d) | 125.0 - 135.0 |

| Cinnamyl Alkene | -CH= | 6.20 - 6.40 (dt) | 122.0 - 128.0 |

| Methylene | -S-CH₂- | 4.20 - 4.60 (d) | 35.0 - 40.0 |

| Oxadiazole | C2, C5 | - | 160.0 - 166.0 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by several key absorptions. The 1,3,4-oxadiazole ring itself is characterized by C=N stretching vibrations around 1610-1650 cm⁻¹ and C-O-C stretching in the 1230-1280 cm⁻¹ region. rdd.edu.iqnih.gov Aromatic C-H stretching from both phenyl rings would be observed above 3000 cm⁻¹. The carbon-carbon double bond (C=C) of the cinnamyl's alkene group and the aromatic rings will show sharp peaks in the 1450-1600 cm⁻¹ range. The trans-configuration of the cinnamyl double bond would be confirmed by a strong out-of-plane C-H bending vibration around 960-975 cm⁻¹. The aliphatic C-H stretching of the methylene group is expected in the 2910-2970 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2910 - 2970 |

| C=N (Oxadiazole) | Stretching | 1610 - 1650 |

| C=C (Aromatic/Alkene) | Stretching | 1450 - 1600 |

| C-O-C (Oxadiazole) | Stretching | 1230 - 1280 |

| trans-C-H (Alkene) | Out-of-plane Bending | 960 - 975 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₇H₁₄N₂OS), the calculated exact mass of the protonated molecule [M+H]⁺ is 295.0905. The observation of an ion peak at or very near this value would strongly support the compound's identity. Furthermore, the fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for such molecules could include the cleavage of the thioether bond, leading to the formation of a cinnamyl cation (C₉H₉⁺, m/z 117.0704) and a 5-phenyl-1,3,4-oxadiazole-2-thiol fragment. core.ac.uk Other fragmentations might involve the breakdown of the oxadiazole ring itself.

Table 3: HRMS Data

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₇H₁₅N₂OS⁺ | 295.0905 |

| [M+Na]⁺ | C₁₇H₁₄N₂OSNa⁺ | 317.0724 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems. The structure of this compound contains extensive conjugation involving the phenyl ring, the 1,3,4-oxadiazole ring, and the cinnamyl group. This extended π-system is expected to result in strong absorption in the ultraviolet region. Based on data from similar 2,5-disubstituted 1,3,4-oxadiazole derivatives, one would predict absorption maxima (λₘₐₓ) in the range of 280-320 nm. ijrpr.comresearchgate.net These absorptions are typically attributed to π→π* electronic transitions within the conjugated aromatic and heterocyclic systems.

Table 4: Predicted UV-Vis Spectral Data

| Solvent | Predicted λₘₐₓ (nm) | Associated Transition |

| Ethanol/Methanol | 280 - 320 | π→π* |

Mechanistic Investigations of Biological Activities of 2 Cinnamylthio 5 Phenyl 1,3,4 Oxadiazole

Antimicrobial Efficacy and Associated Mechanisms

Antibacterial Action Against Specific Bacterial Strains

Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli)

The antibacterial efficacy of 2-(cinnamylthio)-5-phenyl-1,3,4-oxadiazole and its derivatives has been a subject of scientific investigation, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Research into the broader class of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) derivatives, from which the target compound is derived, has shown that structural modifications significantly influence antibacterial action. For instance, studies on various S-substituted derivatives indicate that the nature of the substituent plays a crucial role in determining the spectrum and potency of the activity.

While direct studies exclusively focused on this compound are limited, the broader family of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated notable activity. For example, certain derivatives have shown inhibitory effects against E. coli and P. aeruginosa comparable to standard antibiotics. The antibacterial potential is often linked to the lipophilicity of the molecule and its ability to penetrate the complex outer membrane of Gram-negative bacteria. The presence of the phenyl and cinnamyl groups in the target compound suggests a lipophilic character that may facilitate its interaction with bacterial cell membranes.

Table 1: Antibacterial Activity of Related 1,3,4-Oxadiazole (B1194373) Derivatives

| Compound Type | Bacterial Strain | Activity/Observation |

|---|---|---|

| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | P. aeruginosa, E. coli | Stronger or comparable activity to ciprofloxacin. |

| 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives | E. coli, P. aeruginosa | Potent activity, in some cases stronger than ampicillin. |

| 2,5-disubstituted 1,3,4-oxadiazoles with naphthofuran moiety | P. aeruginosa, E. coli | Same or slightly weaker antibacterial effect compared to ciprofloxacin. |

Target-Specific Mechanisms: DNA Gyrase Inhibition

The mechanism of antibacterial action for many heterocyclic compounds, including 1,3,4-oxadiazole derivatives, often involves the inhibition of essential bacterial enzymes. One of the primary targets is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the cessation of these vital processes and ultimately results in bacterial cell death.

Studies on S-substituted 2-mercapto-1,3,4-oxadiazole hybrids have confirmed that these molecules can act as potent inhibitors of DNA gyrase. The oxadiazole scaffold, combined with appropriate substituents, is believed to fit into the active site of the enzyme, disrupting its function. While direct enzymatic assays on this compound are not widely reported, its structural similarity to known DNA gyrase inhibitors suggests this as a probable mechanism of action. The planar aromatic systems of the phenyl and oxadiazole rings, along with the flexible cinnamylthio side chain, may allow for effective binding interactions with the enzyme's active site.

Antifungal Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds developed for their antifungal properties. Derivatives of this scaffold have been reported to exhibit significant activity against a range of fungal pathogens, including various species of Candida and Aspergillus. The antifungal efficacy is often attributed to the inhibition of key fungal enzymes or disruption of the fungal cell membrane integrity.

Research has shown that 5-substituted 1,3,4-oxadiazole-2-thiols and their derivatives can possess potent antifungal capabilities. For example, specific compounds within the 1,3,4-oxadiazole class have demonstrated minimum inhibitory concentrations (MIC) as low as 1-2 µg/mL against Candida albicans. The mechanism of action for some of these compounds is hypothesized to be the inhibition of thioredoxin reductase, an enzyme vital for fungal cell survival. The structural components of this compound, particularly the aromatic rings and the sulfur linkage, are consistent with features found in other biologically active antifungal oxadiazoles (B1248032).

Table 2: Antifungal Activity of Representative 1,3,4-Oxadiazole Compounds

| Compound Class | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Phenylthiazole-based oxadiazole derivative | Candida albicans | 1–2 |

| Phenylthiazole-based oxadiazole derivative | Candida glabrata | 0.5–1 |

| LMM5 (an oxadiazole compound) | Candida albicans | 32 |

| LMM11 (an oxadiazole compound) | Paracoccidioides spp. | 8-16 |

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold has emerged as a promising framework for the design of new antitubercular drugs. Numerous derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, including multi-drug resistant strains.

Specifically, 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives have been a focus of such research. Studies have shown that modifications at the 5-position of the phenyl ring and substitutions on the thiol group can lead to compounds with potent inhibitory activity against the M. tuberculosis H37Rv strain. Some derivatives have exhibited minimum inhibitory concentrations (MIC) at the microgram-per-milliliter level. The mechanism for some of these compounds is thought to involve the inhibition of key mycobacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (InhA), which is essential for mycolic acid biosynthesis in the bacterial cell wall. The lipophilic nature of the cinnamyl group in this compound could potentially enhance its penetration through the complex, lipid-rich cell wall of Mycobacterium tuberculosis.

Antioxidant Properties and Radical Scavenging Mechanisms

Computational Elucidation of Antioxidant Pathways (e.g., Hydrogen Atom Transfer, Single Electron Transfer, Sequential Proton Loss Electron Transfer)

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in understanding the antioxidant mechanisms of chemical compounds. For 1,3,4-oxadiazole derivatives, these theoretical investigations help to predict their capacity to neutralize free radicals through various pathways. The primary mechanisms evaluated include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET).

These studies analyze thermodynamic parameters such as Bond Dissociation Enthalpy (BDE) for the HAT mechanism, Ionization Potential (IP) for the SET mechanism, and Proton Dissociation Enthalpy (PDE) for the SPLET pathway. For many phenolic and heterocyclic antioxidants, the HAT mechanism is often predominant, where the antioxidant molecule donates a hydrogen atom to a free radical. Computational analyses of related oxadiazole structures suggest that the presence of electron-donating groups can enhance antioxidant activity by lowering the energy required for these transfer processes. The phenyl and cinnamyl moieties in this compound likely play a significant role in its electronic properties and, consequently, its potential antioxidant mechanism.

Free Radical Scavenging Capabilities (e.g., DPPH, H₂O₂, NO, LPO)

The antioxidant potential of this compound can be experimentally assessed through various in vitro assays that measure its ability to scavenge different types of free radicals. Common assays include the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H₂O₂), nitric oxide (NO), and inhibition of lipid peroxidation (LPO).

Studies on a wide range of 1,3,4-oxadiazole derivatives have demonstrated significant free radical scavenging activity. In the DPPH assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Similarly, the ability to scavenge H₂O₂ and NO radicals is a key indicator of antioxidant efficacy. Research on related phenolic 1,3,4-oxadiazoles has shown that they possess pronounced radical scavenging capacity, sometimes comparable to standard antioxidants like ascorbic acid or gallic acid. The thioether linkage and the extensive conjugation provided by the phenyl and cinnamyl groups in the target molecule are structural features that could contribute to its ability to stabilize and scavenge free radicals.

Table 3: Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class | Assay | Result/Observation |

|---|---|---|

| Oxadiazole derivative Ox-6f | DPPH Assay | IC₅₀ = 25.35 µg/mL |

| Oxadiazole derivative Ox-6f | Hydroxyl Radical Scavenging | 81.69% inhibition at 100 µg/mL |

| Phenolic 1,3,4-oxadiazoles | H₂O₂ Scavenging | Moderate to good scavenging properties. |

| 1,3,4-oxadiazole-2-thione derivatives | Nitric Oxide Scavenging | Found to have scavenging activity. |

Other Receptor Modulation and Enzyme Inhibition

The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and ability to interact with a wide range of biological macromolecules. tandfonline.com Derivatives of this heterocyclic system have demonstrated inhibitory or modulatory effects on a diverse array of enzymes and G protein-coupled receptors. tandfonline.comjchemrev.com

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and plays a crucial role in bone resorption by degrading type I collagen. nih.govmdpi.com Consequently, it is a significant therapeutic target for osteoporosis and other bone-related disorders. Several studies have identified 1,3,4-oxadiazole derivatives as potent inhibitors of Cathepsin K.

Research has shown that compounds featuring a keto-1,3,4-oxadiazole "warhead" can form a hemithioketal complex with the active site cysteine residue (Cys25) of the enzyme, leading to potent inhibition. nih.govmdpi.com By modifying substituents at various positions on the oxadiazole scaffold, researchers have achieved sub-nanomolar potency and high selectivity for Cathepsin K over other cathepsins like B, L, and S. nih.gov Additionally, dipeptide derivatives incorporating a 2-amino-1,3,4-oxadiazole moiety have been evaluated as competitive inhibitors of Cathepsin K, with inhibition constants (Ki) in the low micromolar range. nih.gov Molecular docking studies suggest these inhibitors form hydrogen bonds with key residues in the enzyme's active site, such as Asn18 and Cys25. nih.gov

Table 1: Cathepsin K Inhibitory Activity of Select 1,3,4-Oxadiazole Derivatives

| Compound Type | Inhibition Mechanism | Potency | Key Interactions |

|---|---|---|---|

| Keto-1,3,4-oxadiazoles | Covalent (Hemithioketal) | Sub-nanomolar | Cys25 |

Note: Data is for related 1,3,4-oxadiazole derivatives, not this compound.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov The 1,3,4-oxadiazole nucleus is a recognized scaffold for the development of MAO inhibitors. tandfonline.comjchemrev.comnih.gov

Studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have revealed potent and selective inhibitory activity, particularly against the MAO-B isoform. tandfonline.comnih.gov For instance, a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were found to be highly potent and specific MAO-B inhibitors, with the most active compound exhibiting an IC50 value of 0.0027 µM. nih.gov Other series of oxadiazoles bearing a phenylurea moiety also showed significant MAO-B inhibition, with IC50 values as low as 0.039 µM. nih.gov The selectivity for MAO-B is particularly relevant for treating Parkinson's disease. nih.gov

Table 2: MAO-B Inhibitory Activity of Select 1,3,4-Oxadiazole Derivatives

| Compound Series | Potency (IC50) | Selectivity |

|---|---|---|

| 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | 0.0027 µM (most potent) | MAO-B specific |

Note: Data is for related 1,3,4-oxadiazole derivatives, not this compound.

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, the primary pigment in skin, hair, and eyes. nih.govmdpi.com Its inhibitors are of great interest in the cosmetic industry for skin-whitening applications and in the food industry to prevent enzymatic browning. nih.gov The 1,3,4-oxadiazole scaffold has been successfully utilized to develop potent tyrosinase inhibitors. tandfonline.comnih.gov

Several synthesized 1,3,4-oxadiazole compounds have demonstrated excellent in-vitro mushroom tyrosinase inhibitory activity, with some derivatives showing significantly greater potency than the standard inhibitor, kojic acid. nih.gov One study reported a 1,3,4-oxadiazole derivative with an IC50 value of 0.003 µM, far exceeding that of kojic acid (IC50 = 16.83 µM). tandfonline.com The mechanism of inhibition for some thiol-containing 1,3,4-oxadiazole derivatives is believed to involve the chelation of copper ions within the enzyme's active site, a hypothesis supported by fluorescence quenching and molecular docking studies. nih.gov These compounds can act as mixed-type inhibitors and induce conformational changes in the tyrosinase enzyme. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Select 1,3,4-Oxadiazole Derivatives

| Compound Series | Potency (IC50) | Comparison to Standard | Proposed Mechanism |

|---|---|---|---|

| Substituted 1,3,4-Oxadiazoles | 0.003 µM | >5000x more potent than Kojic Acid | N/A |

Note: Data is for related 1,3,4-oxadiazole derivatives, not this compound.

Peptide deformylase (PDF) is an essential metalloenzyme in bacteria that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. nih.gov Its critical role in bacterial survival makes it an attractive target for the development of novel antibacterial agents. nih.gov

While research into PDF inhibitors is ongoing, some studies have explored the potential of 1,3,4-oxadiazole derivatives for this purpose. nih.gov In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net Molecular docking simulations were then used to investigate the potential interactions between the most active compounds and the active site of the peptide deformylase enzyme, suggesting that this class of compounds could act as PDF inhibitors. nih.govnih.govresearchgate.net

The versatility of the oxadiazole scaffold has led to its investigation in the context of various G protein-coupled receptors and nuclear receptors. Although specific data for 1,3,4-oxadiazole derivatives targeting all the listed receptors is not available, related isomers and derivatives have shown activity at some of these targets.

Muscarinic M4 Receptor: The M4 receptor is a target for treating neuropsychiatric disorders like schizophrenia. researchgate.net While studies on 1,3,4-thiadiazoles showed no M4 activity, the closely related 1,2,4-oxadiazole (B8745197) isomer has been considered as a potential isostere in the design of M4 receptor agonists. nih.gov

Sphingosine-1-phosphate receptor 1 (S1P1): S1P1 modulators are important for treating autoimmune diseases by sequestering lymphocytes in lymph nodes. nih.govfrontiersin.org Research has been conducted on 1,2,4-oxadiazole-based compounds as highly potent S1P1 receptor agonists. researchgate.net

Somatostatin Receptor 5 (SSTR5): SSTR5 is a therapeutic target for neuroendocrine tumors and pituitary disorders like Cushing's disease. nih.govjci.org While direct modulation by oxadiazole compounds is not documented in the provided results, the receptor's role in regulating the hypothalamic-pituitary-adrenal axis is well-established. jci.org

Orexin (B13118510) Type-2 Receptor: Dual orexin receptor antagonists (DORAs) are used to treat insomnia. nih.gov A series of potent DORAs incorporating a 1,2,4-oxadiazole ring have been developed, showing efficacy in promoting sleep in animal models. nih.govresearchgate.net

Liver X Receptor (LXR): LXRs are nuclear receptors that regulate cholesterol homeostasis and are targets for atherosclerosis. capes.gov.brnih.gov While some 1,2,4-triazole (B32235) scaffolds have been developed as LXR modulators, nih.govwustl.edu research has also identified compounds with a 1,2,4-oxadiazole core that act as Farnesoid X Receptor (FXR) antagonists and Pregnane X Receptor (PXR) agonists, which are related nuclear receptors. mdpi.com

Advanced Computational and Theoretical Chemistry Studies on 2 Cinnamylthio 5 Phenyl 1,3,4 Oxadiazole

Quantum Chemical Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nahrainuniv.edu.iqnih.gov For 2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole, a DFT study would provide fundamental insights into its behavior. However, without specific studies, no precise data can be reported.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (Fukui Functions)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. nih.gov

For related 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations have been used to determine these values, which are crucial for predicting how the molecule will interact in chemical reactions. nih.gov Reactivity descriptors, such as Fukui functions, would further pinpoint the specific atoms within this compound that are most likely to be involved in electrophilic or nucleophilic attacks. Without a dedicated computational analysis of this specific molecule, a data table of its HOMO-LUMO energies and reactivity indices cannot be compiled.

Aromaticity Assessment of the 1,3,4-Oxadiazole Ring System and its Perturbations by Substituents

The aromaticity of the 1,3,4-oxadiazole ring is a topic of scientific interest, as it influences the molecule's stability and electronic properties. researchgate.net Computational chemists assess aromaticity using various indices, including the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the magnetic-based Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.govbohrium.com

Studies on other substituted 1,3,4-oxadiazoles show that the nature of the substituents at the 2- and 5-positions significantly perturbs the electronic delocalization within the ring. researchgate.net The electron-donating or withdrawing character of the phenyl and cinnamylthio groups would uniquely influence the HOMA and NICS values for the target compound. For instance, research indicates that aryl group substitution can strengthen the aromaticity of the heterocyclic ring. researchgate.net However, without specific calculations, it is impossible to quantify this effect.

Conformational Analysis and Molecular Stability

The flexibility of the cinnamylthio side chain allows this compound to exist in multiple conformations. A computational conformational analysis would identify the most stable three-dimensional structures (energy minima) and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with biological targets. Studies on other flexible oxadiazole derivatives have successfully used computational methods to explore their conformational landscapes. nih.gov The specific rotational barriers and stable geometries for this compound remain uncharacterized.

Theoretical Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)

DFT calculations are routinely used to predict spectroscopic properties, which serve as a valuable tool for confirming the structure of newly synthesized compounds. nahrainuniv.edu.iq Theoretical calculations can determine:

Infrared (IR) Spectra : Predicting the vibrational frequencies corresponding to specific bonds (e.g., C=N, C-O-C, C=C). scielo.org.za

UV-Vis Spectra : Calculating electronic transitions to predict the absorption maxima (λmax). rsc.org

NMR Spectra : Estimating the 1H and 13C chemical shifts. scielo.org.za

While experimental spectroscopic data may exist for related compounds like 5-Phenyl-1,3,4-oxadiazole-2-thiol (B171674) researchgate.net, a theoretical prediction for this compound has not been published. Such a study would be necessary to create a data table comparing theoretical and experimental values.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate how a ligand might interact with a biological target, such as a protein or enzyme.

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential therapeutic agents. Numerous studies have reported the molecular docking of various 1,3,4-oxadiazole derivatives into the active sites of enzymes to explore their potential as antibacterial, anticancer, or antitubercular agents. nih.govnih.govresearchgate.netscilit.com

For this compound, a docking study would involve selecting a relevant protein target and using software to predict the binding affinity (often reported as a docking score in kcal/mol) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Without such a study being performed and published, no data on its potential protein-ligand interactions can be provided.

Based on a comprehensive search of available scientific literature, there are no specific advanced computational and theoretical chemistry studies published that focus solely on the chemical compound “this compound” and its interaction with the target proteins EGFR, VEGFR2, DNA Gyrase, and Peptide Deformylase.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and analyses as requested in the outline for the following sections:

Quantitative Structure-Activity Relationship (QSAR) Development

Statistical Model Generation for Predictive Efficacy and Lead Optimization

While general computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have been conducted on the broader class of 2,5-disubstituted-1,3,4-oxadiazole derivatives, the specific data for "this compound" is not available in the public domain. Research in this area tends to focus on derivatives with different substituents at the 2 and 5 positions of the oxadiazole ring, exploring their potential as various therapeutic agents.

Consequently, without specific published research on "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to factual data.

Broader Implications and Future Trajectories for 2 Cinnamylthio 5 Phenyl 1,3,4 Oxadiazole Research

Integration into Rational Multi-Target Ligand Design Strategies

The diverse biological activities associated with the 1,3,4-oxadiazole (B1194373) nucleus make 2-(cinnamylthio)-5-phenyl-1,3,4-oxadiazole an excellent candidate for multi-target-directed ligand (MTDL) design. The MTDL approach aims to create single molecules that can interact with multiple biological targets, which is particularly advantageous for treating complex, multifactorial diseases. openmedicinalchemistryjournal.comresearchgate.net

The 1,3,4-oxadiazole ring is recognized for its ability to bind effectively with various enzymes and receptors through a range of weak interactions. researchgate.net This inherent versatility has been demonstrated by the wide spectrum of pharmacological effects reported for its derivatives, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. openmedicinalchemistryjournal.comresearchgate.net By strategically modifying the phenyl and cinnamylthio substituents of the core molecule, researchers can fine-tune its activity profile to simultaneously address different pathological pathways. For instance, a derivative could be engineered to inhibit both an inflammatory enzyme and a microbial growth factor, offering a synergistic therapeutic effect.

Exploration of Novel Biological Targets and Untapped Therapeutic Areas

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore, with derivatives showing a remarkable breadth of biological activities. openmedicinalchemistryjournal.comresearchgate.netmdpi.com This suggests that this compound and its analogs could be effective against a wide array of biological targets, many of which may still be untapped.

The core 1,3,4-oxadiazole ring is a key structural component in numerous compounds with proven therapeutic value. researchgate.net Extensive research has documented the efficacy of 2,5-disubstituted-1,3,4-oxadiazoles in various therapeutic domains. rroij.comnih.gov Future research should focus on screening this compound and a library of its analogs against a diverse panel of biological targets to uncover new therapeutic applications.

Table 1: Established Biological Activities of 1,3,4-Oxadiazole Derivatives

| Therapeutic Area | Biological Activity |

|---|---|

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antitubercular, Antimalarial. openmedicinalchemistryjournal.commdpi.comnih.govnih.gov |

| Oncology | Anticancer, Cytotoxic, Antiproliferative. researchgate.netmdpi.commdpi.comresearchgate.net |

| Inflammation | Anti-inflammatory, Analgesic. mdpi.comrroij.comnih.gov |

| Neurology | Anticonvulsant, Monoamine Oxidase Inhibition. nih.govmdpi.com |

| Cardiovascular | Antihypertensive, Vasodilatory. researchgate.netrroij.comijsrst.com |

This table is interactive. Click on headers to sort.

Advancements in Green and Sustainable Synthetic Methodologies for Analog Discovery

The generation of a diverse library of this compound analogs for screening requires efficient and environmentally friendly synthetic methods. Green chemistry principles are becoming increasingly important in drug discovery to reduce chemical waste and improve safety. nih.goveurekaselect.com

Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods, such as accelerated reaction rates, higher yields, and cleaner reaction profiles. benthamdirect.comtandfonline.comingentaconnect.com Chemical transformations that might take hours or days to complete can often be accomplished in minutes using microwave irradiation. benthamdirect.comresearchgate.net Other green approaches, such as solvent-free synthesis using grinding techniques with catalysts like molecular iodine, also present eco-friendly alternatives for producing 1,3,4-oxadiazole derivatives. researchgate.net Adopting these sustainable methodologies will be crucial for the rapid and responsible discovery of novel analogs of this compound. researchgate.net

Table 2: Comparison of Synthetic Methods for 1,3,4-Oxadiazoles

| Method | Typical Reaction Time | Key Advantages |

|---|---|---|

| Conventional Heating | 4-15 hours | Well-established, widely used. tandfonline.comingentaconnect.com |

| Microwave Irradiation | 6-25 minutes | Rapid, high yield, cleaner reactions, energy efficient. nih.govbenthamdirect.comtandfonline.comingentaconnect.com |

This table is interactive. Click on headers to sort.

Interdisciplinary Research Synergies and Collaborative Frameworks in Drug Discovery

The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent necessitates a highly collaborative and interdisciplinary approach. mdpi.com The successful development of heterocyclic compounds in modern drug discovery hinges on the synergy between various scientific disciplines. rsc.orgresearchgate.net

Medicinal chemists are essential for designing and synthesizing novel analogs, while pharmacologists and biologists conduct the crucial in vitro and in vivo evaluations to determine their biological activity and mechanisms of action. mdpi.com Furthermore, the integration of computational science, including molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, is vital for rational drug design and for prioritizing the most promising candidates for synthesis and testing. nih.govnih.govrsc.org This collaborative framework accelerates the pace of discovery and increases the likelihood of translating preclinical findings into viable clinical applications. openmedicinalchemistryjournal.commdpi.com The advancement of research on this compound will undoubtedly benefit from such synergistic partnerships across academia and industry. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.